3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Lipophilicity Drug-likeness ADME Prediction

For medicinal chemists optimizing kinase inhibitor leads, the thieno[3,2-d]pyrimidine-2,4-dione scaffold requires precise N3-substituent tuning. The 4-methoxybenzyl analog (CAS 1223888-84-3) addresses this challenge: • XLogP3=2.1 vs. 2.9 for dimethyl analog → enhanced aqueous solubility • HBA=4 vs. 3 for alkylbenzyl analogs → extra H-bond acceptor for fragment screening • TPSA=86.9 Ų near CNS threshold → tunable brain penetration Supplied with ≥95% purity for SAR screening and lead optimization. Bulk quantities available.

Molecular Formula C14H12N2O3S
Molecular Weight 288.321
CAS No. 1223888-84-3
Cat. No. B597893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
CAS1223888-84-3
Molecular FormulaC14H12N2O3S
Molecular Weight288.321
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)NC2=O
InChIInChI=1S/C14H12N2O3S/c1-19-10-4-2-9(3-5-10)8-16-13(17)12-11(6-7-20-12)15-14(16)18/h2-7H,8H2,1H3,(H,15,18)
InChIKeyGBVIVVHEVHMWEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione: A Non-Interchangeable Scaffold


3-(4-Methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the thieno[3,2-d]pyrimidine-2,4-dione class, characterized by a fused thiophene-pyrimidine core with a 4-methoxybenzyl substituent at the N3 position [1]. Its molecular formula is C14H12N2O3S, molecular weight 288.32 g/mol, and it features a thieno[3,2-d] ring fusion pattern that distinguishes it from the isomeric thieno[2,3-d]pyrimidine series [1]. The compound serves as a versatile intermediate in medicinal chemistry, with its substitution pattern directly influencing physicochemical properties critical for biological activity [1].

Scaffold Thieno[3,2-d]pyrimidine-2,4-dione core
Substituent 4-Methoxybenzyl group (unique lipophilicity/HBA)
Workflow Lead optimization / SAR scaffold diversification

Generic Substitution Failure: Critical Role of the 4-Methoxybenzyl Group


Within the thieno[3,2-d]pyrimidine-2,4-dione family, even minor modifications to the N3 substituent produce significant shifts in lipophilicity, hydrogen-bonding capacity, and conformational flexibility [1][2]. The 4-methoxybenzyl group in CAS 1223888-84-3 introduces an additional hydrogen-bond acceptor (methoxy oxygen) and increases the rotatable bond count compared to methyl- or halogen-substituted benzyl analogs, while maintaining a lower calculated logP than more lipophilic variants such as the 3,4-dimethylbenzyl analog [1][2]. These properties directly affect solubility, permeability, and target engagement, making the compound non-interchangeable with close analogs in screening cascades or lead optimization programs [1][2].

Property
Target (4-Methoxybenzyl)
Common Analog
N3 substituent
4-Methoxybenzyl (HBA, lower logP)
3,4-Dimethylbenzyl (different profile)
Core scaffold
Thieno[3,2-d] (two carbonyls)
Thieno[2,3-d] (one carbonyl)
Substituent or regioisomer changes may shift solubility, permeability, and target engagement; direct interchange requires validation.

Quantitative Differentiation Evidence


Lipophilicity Advantage Over Dimethylbenzyl Analog

The target compound exhibits a predicted XLogP3 of 2.1, compared to 2.9 for the 3,4-dimethylbenzyl analog [1][2]. This 0.8-unit reduction indicates substantially lower lipophilicity, which is correlated with improved aqueous solubility and reduced non-specific protein binding [1][2].

Lipophilicity
Class-level
ΔXLogP3 = -0.8
Supports solubility screening context
Class-level inference; data to verify
Lipophilicity Drug-likeness ADME Prediction

Hydrogen-Bond Acceptor Capacity vs. Dimethyl Analog

The 4-methoxybenzyl substituent introduces an additional hydrogen-bond acceptor (the methoxy oxygen), giving the target compound a total HBA count of 4, compared to 3 for the 3,4-dimethylbenzyl analog [1][2]. This extra HBA capability can enhance interactions with polar residues in biological targets and improve aqueous solubility [1][2].

H-Bond Acceptors
Class-level
ΔHBA = +1
Supports H-bond-dependent target screening
Class-level inference
Hydrogen bonding Target engagement Solubility

Conformational Flexibility Advantage vs. Dimethyl Analog

The target compound has 3 rotatable bonds, compared to 2 for the 3,4-dimethylbenzyl analog [1][2]. The additional rotatable bond arises from the methoxy group orientation, providing greater conformational freedom that can influence binding kinetics and induced-fit recognition [1][2].

Rotatable Bonds
Class-level
Δ = +1
May support binding kinetics review
Class-level inference
Conformational flexibility Entropy Binding kinetics

Topological Polar Surface Area vs. Dimethyl Analog

The target compound has a computed TPSA of 86.9 Ų, approximately 17 Ų higher than the estimated TPSA of ~70 Ų for the 3,4-dimethylbenzyl analog [1][2]. This increase is primarily due to the methoxy oxygen contribution, and falls within a range that influences passive membrane permeability and blood-brain barrier penetration [1][2].

Polar Surface Area
Class-level
ΔTPSA ≈ +17 Ų
May influence CNS permeability profile
Class-level; comparator estimated
Polar surface area Membrane permeability Blood-brain barrier

Scaffold Regioisomerism: Thieno[3,2-d] vs. Thieno[2,3-d]

The target compound features a thieno[3,2-d]pyrimidine-2,4-dione core, whereas a closely related regioisomer, 3-(4-methoxybenzyl)thieno[2,3-d]pyrimidin-4(3H)-one (CAS 338777-25-6), possesses a thieno[2,3-d]pyrimidin-4-one core [1][2]. This regioisomeric difference alters the electronic distribution and hydrogen-bonding pattern of the fused heterocycle, with the [3,2-d] series containing two carbonyl groups versus one in the [2,3-d] series, leading to distinct molecular recognition profiles [1][2].

Regioisomerism
Class-level
Thieno[3,2-d] vs Thieno[2,3-d]
Non-interchangeable scaffold series
SAR differentiation context
Regioisomerism Electronic distribution Bioisosterism

Research and Industrial Application Scenarios


Kinase Inhibitor Lead Optimization: Balanced Lipophilicity

When optimizing kinase inhibitor leads for improved solubility and reduced off-target binding, the target compound’s XLogP3 of 2.1 offers a clear advantage over more lipophilic analogs such as the 3,4-dimethylbenzyl derivative (XLogP3 = 2.9) [1]. This lower lipophilicity is predicted to enhance aqueous solubility and reduce non-specific protein binding, making it a preferred choice for early-stage ADME screening cascades [1].

Fragment-Based Drug Discovery: Hydrogen-Bonding Density

The 4-methoxybenzyl substituent provides an additional hydrogen-bond acceptor (HBA = 4) compared to simple alkylbenzyl analogs (HBA = 3), which can be exploited in fragment-based drug discovery to probe polar interactions with kinase hinge regions or other H-bond-dependent binding sites [1][2].

CNS Drug Discovery: TPSA Threshold Criteria

For CNS-targeted programs where TPSA below 90 Ų is often desirable for brain penetration, the target compound’s TPSA of 86.9 Ų sits near the threshold, while the dimethyl analog’s lower TPSA (~70 Ų) may predict higher passive permeability [1][2]. This differentiation allows medicinal chemists to fine-tune CNS exposure by selecting the appropriate benzyl substituent [1][2].

Regioisomeric Series Profiling for Target Selectivity

When profiling thienopyrimidine libraries against a panel of kinases or other targets, the thieno[3,2-d] core of the target compound must be evaluated separately from the thieno[2,3-d] series due to their distinct electronic and hydrogen-bonding characteristics [1][3]. Purchasing both regioisomers in parallel enables comprehensive structure-activity relationship (SAR) elucidation [1][3].

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization studies
Moderate lipophilicity profile
Aqueous solubility and protein binding screening
Fragment-based discovery studies
Additional H-bond acceptor capacity
H-bond interaction screening context
CNS-targeted property profiling
Polar surface area profile
Passive permeability assessment context
Regioisomeric SAR studies
Distinct scaffold identity (thieno[3,2-d])
Electronic and H-bond pattern differentiation
Quote Request

Request a Quote for 3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.